molecular formula C8H8O4 B118912 Vanillic acid CAS No. 121-34-6

Vanillic acid

Cat. No. B118912
M. Wt: 168.15 g/mol
InChI Key: WKOLLVMJNQIZCI-UHFFFAOYSA-N
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Patent
US05468897

Procedure details

In a manner analogous to Example 1(a), 5 g (30 mmoles) of 4-hydroxy-3-methoxybenzoic acid treated at 100° C. for 4 hours with 50 ml of allyl alcohol and 820 μl of concentrated sulfuric acid, give 4.65 g (75% yield) of the expected ester in the form of a slightly yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
820 μL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].[CH2:13](O)[CH:14]=[CH2:15]>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:15][CH:14]=[CH2:13])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
820 μL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OCC=C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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